(S)-Propranolol-O-beta-D-glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist commonly used to treat cardiovascular conditions such as hypertension and anxiety. This compound is synthesized through the glucuronidation of propranolol, which enhances its solubility and facilitates its excretion from the body. The glucuronidation process is catalyzed by specific enzymes known as UDP-glucuronosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to propranolol, resulting in the formation of this metabolite.
This compound falls under the category of drug metabolites, specifically as a glucuronide conjugate. It is classified as a secondary metabolite due to its origin from the primary drug, propranolol.
The synthesis of (S)-Propranolol-O-beta-D-glucuronide primarily involves enzymatic glucuronidation. The key steps include:
In an industrial setting, bioreactors can be employed to scale up the production of (S)-Propranolol-O-beta-D-glucuronide. These bioreactors maintain controlled conditions that optimize enzyme activity and maximize yield.
(S)-Propranolol-O-beta-D-glucuronide has a complex structure characterized by its glucuronic acid moiety linked to the propranolol molecule. The molecular formula is , and it possesses a molecular weight of approximately 433.44 g/mol.
The compound's structural features include:
(S)-Propranolol-O-beta-D-glucuronide can undergo several chemical reactions, including:
The mechanism of action for (S)-Propranolol-O-beta-D-glucuronide involves its role as a metabolite that enhances the solubility and excretion of propranolol. Propranolol functions as a non-selective beta-blocker by inhibiting catecholamines (such as epinephrine) at beta-adrenergic receptors. This inhibition leads to reduced heart rate and blood pressure . The glucuronide conjugate's increased solubility facilitates its elimination via renal pathways .
(S)-Propranolol-O-beta-D-glucuronide has several important applications in scientific research:
Uridine 5’-diphospho-glucuronosyltransferases (UGTs) constitute a superfamily of phase II metabolic enzymes responsible for the conjugation of glucuronic acid to diverse endo- and xenobiotics, markedly enhancing their water solubility and renal excretion. This catalytic process, termed glucuronidation, utilizes uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronyl donor, transferring the glucuronyl moiety to nucleophilic functional groups (primarily hydroxyl, carboxyl, amine, or thiol) on acceptor molecules [5] [9]. For the β-blocker (S)-propranolol, glucuronidation represents a major metabolic clearance pathway, primarily targeting its aliphatic secondary alcohol group to form (S)-Propranolol-O-beta-D-glucuronide.
Research has identified several human UGT isoforms capable of catalyzing the glucuronidation of (S)-propranolol, exhibiting significant inter-isoform variability in activity. Among the most catalytically efficient isoforms are UGT1A9 and UGT1A10, both demonstrating high affinity and velocity for the (S)-enantiomer [9]. UGT2B7 also contributes significantly, albeit with generally lower activity compared to UGT1A9. Crucially, UGT1A1, primarily associated with bilirubin conjugation, shows minimal or negligible activity towards (S)-propranolol, highlighting substrate specificity within the UGT superfamily [9]. Studies utilizing recombinant human UGT enzymes expressed in cellular systems (e.g., HEK293 cells) or human liver microsomes, often with selective chemical inhibitors or inhibitory antibodies, have been instrumental in defining this isoform-specific activity profile.
Activity profiling across UGT subfamilies reveals distinct preferences for (S)-propranolol glucuronidation:
Table 1: Comparative Glucuronidation Activity of Human UGT Isoforms Towards (S)-Propranolol
UGT Isoform | Primary Tissue Expression | Relative Activity | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
UGT1A9 | Liver, Kidney | High | High |
UGT1A10 | GI Tract, Liver (low) | High | High |
UGT2B7 | Liver, Various | Moderate | Moderate |
UGT1A1 | Liver | Very Low/Negligible | Very Low |
UGT1A4 | Liver | Very Low/Negligible | Very Low |
UGT2B15 | Liver | Very Low/Negligible | Very Low |
Kinetic characterization of the primary metabolizing isoforms provides quantitative insight into their efficiency and potential contribution to overall clearance:
While the major glucuronidation pathway for propranolol involves direct conjugation of the parent drug at its aliphatic alcohol group (forming Propranolol-O-β-D-glucuronide), oxidative metabolism generates hydroxylated metabolites that present additional sites for glucuronidation. Understanding the specificity and regioselectivity towards these metabolites is crucial for a comprehensive metabolic picture.
Propranolol undergoes cytochrome P450-mediated oxidation, primarily CYP2D6, to yield several monohydroxylated metabolites. The major ones are 4'-Hydroxypropranolol (4'-OHP) and 5'-Hydroxypropranolol (5'-OHP), both resulting from aromatic hydroxylation on the naphthalene ring, creating phenolic (aromatic hydroxyl) groups. Additionally, hydroxylation can occur on the aliphatic naphthalene ring system (e.g., 3,4-Dihydroxypropranolol glycol) or less commonly on the alkyl side chain [3] [7].UGT enzymes exhibit distinct regioselectivity towards these hydroxypropranolol metabolites:
Table 2: Regioselectivity of UGTs Towards Hydroxypropranolol Metabolites
Hydroxypropranolol Metabolite | Available Hydroxyl Groups | Preferred UGT Conjugation Site | Key Contributing UGT Isoforms |
---|---|---|---|
4'-Hydroxypropranolol (4'-OHP) | Aromatic (phenolic), Aliphatic | Aromatic (Phenolic) | UGT1A9, UGT1A6, UGT2B7 |
5'-Hydroxypropranolol (5'-OHP) | Aromatic (phenolic), Aliphatic | Aromatic (Phenolic) | UGT1A9, UGT1A6, UGT2B7 |
3,4-Dihydroxypropranolol Glycol | Aliphatic (glycol), Aromatic (if ring-hydroxylated) | Aromatic (if present) > Aliphatic (Glycol) | UGT1A9, UGT2B7 |
Parent (S)-Propranolol | Aliphatic (secondary alcohol) | Aliphatic | UGT1A9, UGT1A10, UGT2B7 |
Structural modifications on the propranolol molecule significantly alter UGT substrate recognition and regioselectivity. A key illustration is the effect of methoxy substitution on the naphthalene ring:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: